molecular formula C4H9NOS B13135712 trans-4-Aminotetrahydrothiophen-3-ol

trans-4-Aminotetrahydrothiophen-3-ol

Cat. No.: B13135712
M. Wt: 119.19 g/mol
InChI Key: LNYNSKJTNYTLNL-IMJSIDKUSA-N
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Description

trans-4-Aminotetrahydrothiophen-3-ol: is a chemical compound with the molecular formula C4H9NOS It is a derivative of tetrahydrothiophene, featuring an amino group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminotetrahydrothiophen-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropanol with thiourea, followed by reduction and cyclization to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of catalysts and solvents, is crucial to maximize yield and purity. The process may also include steps for purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: trans-4-Aminotetrahydrothiophen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry: In chemistry, trans-4-Aminotetrahydrothiophen-3-ol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it suitable for investigating the activity of enzymes that interact with sulfur-containing compounds .

Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development .

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of trans-4-Aminotetrahydrothiophen-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: trans-4-Aminotetrahydrothiophen-3-ol is unique due to the presence of both an amino group and a hydroxyl group on a thiophene ring. This combination of functional groups and the sulfur-containing ring structure gives it distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

(3R,4R)-4-aminothiolan-3-ol

InChI

InChI=1S/C4H9NOS/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1

InChI Key

LNYNSKJTNYTLNL-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CS1)O)N

Canonical SMILES

C1C(C(CS1)O)N

Origin of Product

United States

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